Leuhistin

Dipeptide Transport PepT1 Symporter Kidney Brush Border

Leuhistin (CAS 147384-45-0) is a naturally derived microbial metabolite isolated from the culture broth of Bacillus laterosporus BMI156-14F1. It functions primarily as a potent and specific competitive inhibitor of Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease implicated in tumor metastasis, inflammation, and neuropeptide metabolism.

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
CAS No. 147384-45-0
Cat. No. B15573889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuhistin
CAS147384-45-0
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1
InChIKeyWZFDNGAENBEYMA-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leuhistin (CAS 147384-45-0): Aminopeptidase N/CD13 Inhibitor for Cancer, Inflammation & Reproductive Research


Leuhistin (CAS 147384-45-0) is a naturally derived microbial metabolite isolated from the culture broth of Bacillus laterosporus BMI156-14F1 [1]. It functions primarily as a potent and specific competitive inhibitor of Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease implicated in tumor metastasis, inflammation, and neuropeptide metabolism [2]. The absolute stereochemistry has been unequivocally determined via NMR and X-ray crystallography as (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid [3]. Unlike broad-spectrum aminopeptidase blockers, Leuhistin exhibits a defined selectivity profile that is critical for dissecting APN-specific pathways in complex biological systems [4].

Why Leuhistin (CAS 147384-45-0) Cannot Be Replaced by Bestatin or Amastatin in APN-Focused Studies


Generic substitution with common aminopeptidase inhibitors like Bestatin or Amastatin fails due to Leuhistin's unique functional discrimination in cellular and tissue-level assays. While Bestatin exhibits overlapping APN inhibition, it is also a potent inhibitor of the oligopeptide/H+ symporter (PepT1), effectively blocking dipeptide transport across membranes [1]. In contrast, Leuhistin selectively suppresses dipeptide hydrolysis without interfering with the transport machinery, allowing researchers to uncouple these two critical physiological processes [1]. Furthermore, Leuhistin demonstrates a markedly different selectivity window against APN (IC50 ~0.2-0.23 µg/mL) compared to its activity on APA and APB (IC50 ~10-13 µg/mL), a margin that is often narrower or less characterized in other common inhibitors [2]. These specific mechanistic and selectivity fingerprints render Leuhistin irreplaceable in studies where off-target transporter effects or precise isoenzyme discrimination would confound the interpretation of APN-dependent biology.

Quantitative Differentiation of Leuhistin (CAS 147384-45-0): Head-to-Head Assay Data vs. Bestatin and Amastatin


Selective Suppression of Dipeptide Hydrolysis Without Inhibiting Peptide Transport

In a direct functional comparison using kidney brush border membrane vesicles, Leuhistin exhibited a clean separation of activities that was not observed with Bestatin or Arphamenines. Leuhistin had virtually no effect on dipeptide transport (EC50 for transport inhibition > 50 mM), while it almost completely abolished dipeptide hydrolysis at a concentration as low as 20 µM [1]. This contrasts sharply with Bestatin, which strongly inhibited the PepT1 transporter (EC50 = 15-67 µM) [1].

Dipeptide Transport PepT1 Symporter Kidney Brush Border Functional Uncoupling

High-Resolution Selectivity Profile for APN/CD13 Over APA and APB

Quantitative selectivity analysis reveals that Leuhistin is a much more refined tool for targeting APN (CD13) compared to its activity against related aminopeptidases A (APA) and B (APB). It displays an IC50 of 0.23 µg/mL for APN, which is significantly lower than its IC50 of 10 µg/mL for APA and 13 µg/mL for APB [1]. This ~43-56 fold selectivity window is critical for minimizing off-target biological noise in complex cellular environments.

Aminopeptidase N CD13 Isoenzyme Selectivity Enzyme Kinetics

Inhibition of Tumor Cell Invasion Independent of Matrix Metalloproteinase (MMP) Activity

In a comparative study of HT1080 fibrosarcoma cell invasion, Leuhistin effectively suppressed invasion and subendothelial matrix degradation despite lacking any MMP inhibitory activity [1]. This is a critical differentiating feature compared to broad-spectrum inhibitors like Matlystatin A, which target both APN and MMPs. The data confirm that Leuhistin's anti-invasive effect is specifically mediated through APN inhibition, allowing for a cleaner interpretation of APN's role in metastasis.

Cancer Metastasis HT1080 Fibrosarcoma Cell Invasion MMP-Independent

In Vivo Anti-Inflammatory Efficacy: Synergistic PMN Accumulation Suppression

In a well-established in vivo model of inflammation (carrageenan-induced paw edema), Leuhistin demonstrated quantifiable physiological relevance. While individual compound data is limited, a pivotal study showed that the combination of Leuhistin (2 mg/kg, i.v.) with Spinorphin resulted in a marked and statistically significant 88% inhibition of polymorphonuclear neutrophil (PMN) accumulation compared to saline-treated controls (P<0.01) [1]. This level of in vivo efficacy validates Leuhistin's utility beyond in vitro enzyme assays.

Inflammation Carrageenan-Induced Edema Neutrophil Migration Spinorphin Synergy

Species-Specific Inhibitory Profiles in Nematode Aminopeptidases

Comparative enzymology in nematode extracts reveals a striking species-dependent inhibitory pattern for Leuhistin that is distinct from other APN inhibitors like Amastatin. While Leuhistin exhibited non-competitive inhibition of C. elegans aminopeptidase (IC50 = 3.00 µM), it was significantly less potent against the parasitic nematode P. redivivus (IC50 = 37.35 µM) [1]. This 12.5-fold difference in potency is a specific and quantifiable property that can be exploited to differentiate host vs. parasite enzymatic targets.

Nematode Models Caenorhabditis elegans Species Selectivity Parasitology

High-Value Research Applications for Leuhistin (CAS 147384-45-0) Driven by Quantitative Evidence


Functional Dissection of APN/CD13 in Cancer Metastasis Without MMP Confounding

Use Leuhistin to specifically interrogate the role of Aminopeptidase N (CD13) in tumor cell invasion and migration. Unlike Matlystatin A, which inhibits both APN and MMPs, Leuhistin lacks MMP activity [1]. This allows for clean attribution of anti-invasive effects solely to APN blockade, a crucial advantage when studying the APN-dependent steps of the metastatic cascade in models like HT1080 fibrosarcoma or CL1-5 lung cancer cells [REFS-1, REFS-2].

In Vivo Investigation of APN-Dependent Inflammation and Neutrophil Recruitment

Employ Leuhistin in preclinical rodent models of acute inflammation to validate APN/CD13 as a target for modulating neutrophil trafficking. Evidence shows that a 2 mg/kg i.v. dose of Leuhistin, particularly in combination with Spinorphin, yields an 88% reduction in PMN accumulation in carrageenan-induced inflammatory exudates [3]. This in vivo potency supports its use as a chemical tool for target validation in inflammatory disease research.

Selective Inhibition of Peptide Hydrolysis for Unbiased Nutrient Transport Studies

Apply Leuhistin to studies of dipeptide transport and metabolism where common inhibitors like Bestatin are unsuitable. Leuhistin's unique ability to potently block extracellular dipeptide hydrolysis (EC50 < 20 µM) without affecting the PepT1 transporter (EC50 > 50 mM) makes it the reagent of choice for uncoupling these processes in renal and intestinal epithelial models [4]. This is essential for accurate assessment of peptide drug bioavailability and renal handling.

Species-Specific Enzymology in Nematode Research and Anthelmintic Screening

Utilize Leuhistin's differential potency profile as a discriminatory tool in comparative nematode studies. Its 12.5-fold lower potency against P. redivivus compared to C. elegans aminopeptidases provides a quantifiable basis for distinguishing enzyme orthologs [5]. This application is particularly relevant for researchers investigating parasite-specific metabolic pathways or screening for selective anthelmintic candidates.

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